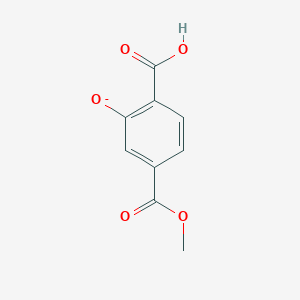
ethyl (2E)-(hydroxyimino)(1,3,5-trimethyl-1H-pyrazol-4-yl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2E)-(hydroxyimino)(1,3,5-trimethyl-1H-pyrazol-4-yl)acetate is a chemical compound with the molecular formula C10H16N2O2 It is known for its unique structure, which includes a pyrazole ring substituted with three methyl groups and an ethyl ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-(hydroxyimino)(1,3,5-trimethyl-1H-pyrazol-4-yl)acetate typically involves the reaction of 1,3,5-trimethyl-1H-pyrazole with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide (DMF) under reflux conditions. The resulting product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
化学反応の分析
Types of Reactions
Ethyl (2E)-(hydroxyimino)(1,3,5-trimethyl-1H-pyrazol-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazole derivatives.
科学的研究の応用
Ethyl (2E)-(hydroxyimino)(1,3,5-trimethyl-1H-pyrazol-4-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of ethyl (2E)-(hydroxyimino)(1,3,5-trimethyl-1H-pyrazol-4-yl)acetate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. It may also interact with cellular receptors, leading to various biological effects. The exact pathways and targets are subject to ongoing research and may vary depending on the specific application .
類似化合物との比較
Similar Compounds
- N-Methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine oxalate hydrate
- Hydrazine-coupled pyrazole derivatives
- 1,3,5-Trimethyl-1H-pyrazol-4-ylboronic acid
Uniqueness
Ethyl (2E)-(hydroxyimino)(1,3,5-trimethyl-1H-pyrazol-4-yl)acetate is unique due to its combination of a hydroxyimino group and an ethyl ester group attached to a pyrazole ring This structure imparts specific reactivity and potential biological activity that distinguishes it from other similar compounds
特性
分子式 |
C10H15N3O3 |
|---|---|
分子量 |
225.24 g/mol |
IUPAC名 |
ethyl (2Z)-2-hydroxyimino-2-(1,3,5-trimethylpyrazol-4-yl)acetate |
InChI |
InChI=1S/C10H15N3O3/c1-5-16-10(14)9(12-15)8-6(2)11-13(4)7(8)3/h15H,5H2,1-4H3/b12-9- |
InChIキー |
XKAXFWNCAMMSEV-XFXZXTDPSA-N |
異性体SMILES |
CCOC(=O)/C(=N\O)/C1=C(N(N=C1C)C)C |
正規SMILES |
CCOC(=O)C(=NO)C1=C(N(N=C1C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2E)-6-oxo-2-phenylmethoxycarbonylimino-5H-purin-9-yl]acetic acid](/img/structure/B12343187.png)


![(2R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylate](/img/structure/B12343198.png)


![1,2,3,3a,4,6,7,7a-Octahydropyrazolo[3,4-c]pyridin-5-one](/img/structure/B12343216.png)


![4-[(1S,2S,3S,4R)-4-[7-[[(1R,2S)-2-(3,4-difluorophenyl)cyclopropyl]amino]-5-propylsulfanyltriazolo[4,5-d]pyrimidin-3-yl]-2,3-dihydroxycyclopentyl]oxybutanoate](/img/structure/B12343229.png)
![2-(2-imino-4-oxo-1,3-thiazolidin-5-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B12343235.png)



